molecular formula C20H29N3O3 B5505748 (1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5505748
M. Wt: 359.5 g/mol
InChI Key: FDSZYCXYCOKWFO-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of complex bicyclic compounds often involves strategic formation of the core structure followed by functionalization. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an active catalyst in promoting methylation reactions under mild conditions, which could be relevant for modifying similar structures (Shieh, Dell, & Repič, 2001). Furthermore, compounds like 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been synthesized and studied, revealing potential pathways for creating related diazabicyclononane derivatives (Fernández et al., 1995).

Molecular Structure Analysis

The structural and conformational analysis of diazabicyclo compounds is crucial for understanding their reactivity. For instance, studies on 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its derivatives have utilized NMR spectroscopy and X-ray diffraction to elucidate their chair-chair conformations and stereoelectronic effects, which could be analogous to the molecular structure analysis of the compound (Fernández et al., 1995).

Chemical Reactions and Properties

Diazabicyclo compounds often exhibit unique reactivity patterns due to their strained structures and nitrogen-containing rings. For example, the use of DBU as a nucleophilic catalyst for esterification reactions highlights the potential reactivity of diazabicyclo compounds in forming ester derivatives, which might be applicable to the target compound (Shieh, Dell, & Repič, 2002).

Physical Properties Analysis

The physical properties of such complex molecules are influenced by their molecular structure. While specific data on the compound of interest may not be readily available, analogous studies on related compounds can provide insights. For instance, the gas-phase structures and conformational preferences of dimethyl-substituted diazabicyclohexanes have been investigated, shedding light on the potential physical properties of similar compounds (Vishnevskiy et al., 2015).

Scientific Research Applications

Structural and Conformational Studies

Research into diazabicyclanones and diazabicyclanols, including those similar to the compound , has provided insights into their structural and conformational dynamics. For instance, the structural and conformational study of diazabicyclanones and diazabicyclanols by Enrique Gálvez et al. (1985) revealed that these ketones adopt a flattened chair—chair conformation in solution, with variations observed in crystalline forms (Gálvez et al., 1985). Similarly, studies on the synthesis and structural, conformational properties of new esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol provided further understanding of the stereoelectronic effects influencing these compounds' conformation (M. J. Fernández et al., 1995).

Pharmacological Applications

The pharmacological potential of diazabicyclo nonanes and their derivatives is a significant area of investigation. Research on antitumor imidazotetrazines, for instance, highlights the synthesis and chemistry of novel broad-spectrum antitumor agents, demonstrating the therapeutic applications of diazabicyclo derivatives (M. Stevens et al., 1984). Moreover, the study of stimulus-sensitive liposomal delivery systems based on new 3,7-diazabicyclo[3.3.1]nonane derivatives by P. N. Veremeeva et al. (2021) underscores the use of these compounds in designing pH-sensitive agents for targeted drug delivery (Veremeeva et al., 2021).

properties

IUPAC Name

(1S,5R)-3-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-13(2)9-10-23-17-6-5-16(20(23)25)11-22(12-17)19(24)8-7-18-14(3)21-26-15(18)4/h9,16-17H,5-8,10-12H2,1-4H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSZYCXYCOKWFO-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC3CCC(C2)N(C3=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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